1-[(Tert-butoxy)methyl]-3-chlorobenzene
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Overview
Description
1-[(Tert-butoxy)methyl]-3-chlorobenzene is an organic compound characterized by the presence of a tert-butoxy group attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)methyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-chlorobenzyl chloride+tert-butyl alcoholNaOH, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)methyl]-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-[(Tert-butoxy)methyl]-3-aminobenzene or 1-[(Tert-butoxy)methyl]-3-thiolbenzene.
Oxidation: Formation of 1-[(Tert-butoxy)methyl]-3-chlorobenzaldehyde.
Reduction: Formation of 1-[(Tert-butoxy)methyl]-3-chlorocyclohexane.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Tert-butoxy)methyl]-3-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The tert-butoxy group can stabilize intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
- 1-[(Tert-butoxy)methyl]-4-chlorobenzene
- 1-[(Tert-butoxy)methyl]-2-chlorobenzene
- 1-[(Tert-butoxy)methyl]-3-bromobenzene
Comparison: 1-[(Tert-butoxy)methyl]-3-chlorobenzene is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical behavior and applications based on the electronic and steric effects imparted by the substituents.
Properties
IUPAC Name |
1-chloro-3-[(2-methylpropan-2-yl)oxymethyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZVLYTZQLUJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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